![molecular formula C9H8O5 B077649 4-[(Methoxycarbonyl)oxy]benzoic acid CAS No. 14180-11-1](/img/structure/B77649.png)

4-[(Methoxycarbonyl)oxy]benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

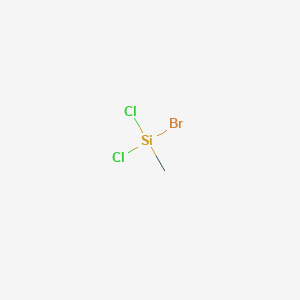

The synthesis of 4-[(Methoxycarbonyl)oxy]benzoic acid and its derivatives involves multiple steps, including condensation reactions, esterification, bromination, and diazotization. For example, a key intermediate for the synthesis of SGLT2 inhibitors, a family of diabetes therapy drugs, is prepared from dimethyl terephthalate through nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization processes, demonstrating a scalable and cost-effective method with a yield of 24% (Zhang et al., 2022).

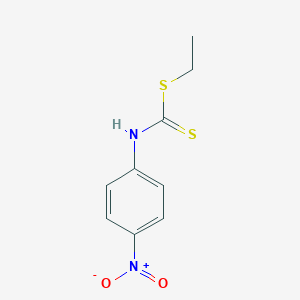

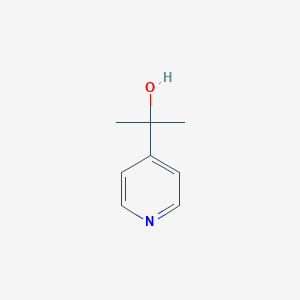

Molecular Structure Analysis

The molecular structure of compounds related to 4-[(Methoxycarbonyl)oxy]benzoic acid has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, highlighting the conjugated system formed by the carbonyl group and double bonds, which is crucial for understanding the reactivity and properties of these compounds (Zhao et al., 2010).

Chemical Reactions and Properties

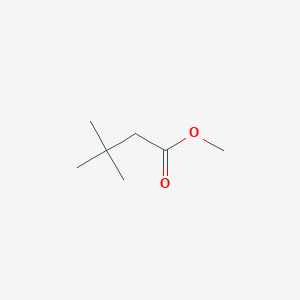

4-[(Methoxycarbonyl)oxy]benzoic acid undergoes various chemical reactions, including methoxycarbonylation, which is catalyzed by palladium complexes. This reaction is notable for its high activity and regioselectivity, producing unsaturated esters or α,ω-diesters through a cascade sequence. The selectivity and efficiency of these reactions depend on the catalyst and reaction conditions (Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties of 4-[(Methoxycarbonyl)oxy]benzoic acid derivatives, such as melting points and crystalline behavior, are crucial for their application in material science and pharmaceuticals. For example, the synthesis of 2-amino-4-methoxy benzoic acid demonstrated a melting point range of 176-178 ℃, indicating its stability and purity for further applications (Jiang Jian-hui, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific types of reactions like oxidative coupling and esterification, are fundamental aspects of 4-[(Methoxycarbonyl)oxy]benzoic acid. Research on green synthesis approaches, such as the catalysis of key reactions by supported tungstophosphoric acid, showcases advancements in developing more sustainable and efficient synthetic routes (Zhang et al., 2015).

Wissenschaftliche Forschungsanwendungen

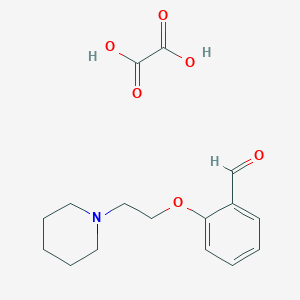

Lanthanide Coordination Compounds

The use of 4-benzyloxy benzoic acid derivatives, including those with methoxycarbonyl groups, in the synthesis of lanthanide coordination compounds. These compounds have been studied for their photophysical properties, particularly for improving the photoluminescence of Tb(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Synthesis of SGLT2 Inhibitors

In the pharmaceutical industry, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for synthesizing a family of SGLT2 inhibitors, which are promising for diabetes therapy. A practical process for its preparation has been developed, demonstrating scalability and cost-effectiveness (Zhang et al., 2022).

Enzymatic Synthesis of Optically Active Compounds

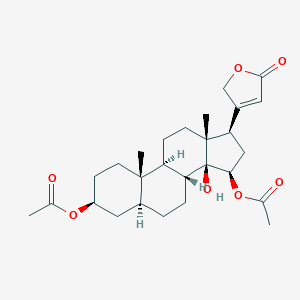

A chemico-enzymatic approach was used for synthesizing optically active compounds, which are intermediates for the synthesis of both enantiomers of 4-(2,6-dimethylheptyl)benzoic acid. The study also explored their effect on cholesterol accumulation in aorta cells (Gamalevich, Vlasyuk, & Serebryakov, 2015).

Toxicity Assessment

Research has been conducted on the toxicity of benzoic acid derivatives, including 4-methoxybenzoic acid, when taken intragastrically. These studies are vital in understanding the impact of these compounds on the hepatorenal system (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Polyaniline Doping

Benzoic acid and its derivatives, such as 4-methoxybenzoic acid, have been used as dopants for polyaniline. This study explored their properties and applications in advanced technologies (Amarnath & Palaniappan, 2005).

Enzymatic Oxidative Polymerization

The enzymatic oxidative polymerization of 4-(4-hydroxybenzylideneamino)benzoic acid using horseradish peroxidase was investigated, yielding oligomers with potential applications in advanced technologies (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxycarbonyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-13-9(12)14-7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQJFNDGCQAUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623749 | |

| Record name | 4-[(Methoxycarbonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Methoxycarbonyl)oxy]benzoic acid | |

CAS RN |

14180-11-1 | |

| Record name | 4-[(Methoxycarbonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)